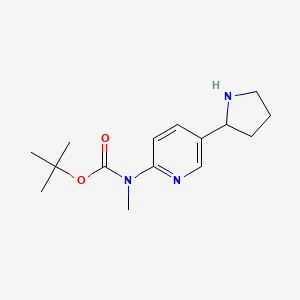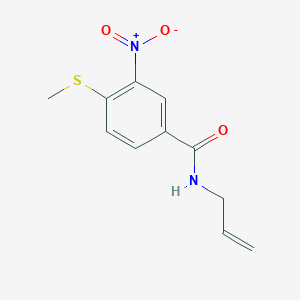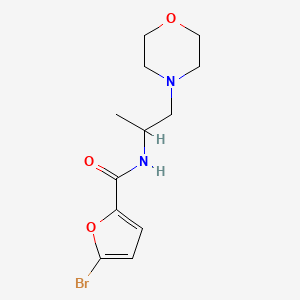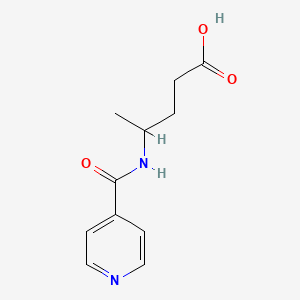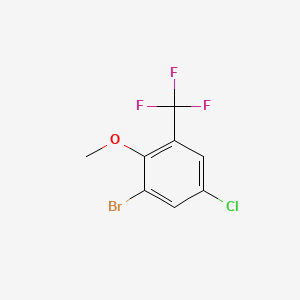
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3O It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxy and trifluoromethyl groups. For example, starting with a chlorinated benzene, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide. The trifluoromethyl group can be added using a reagent such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate. Reduction reactions can also occur, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Methoxide: Used for introducing the methoxy group.
Trifluoromethyl Iodide: Used for introducing the trifluoromethyl group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: The compound may be used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the methoxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromo-5-fluorobenzotrifluoride
Uniqueness
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the methoxy and trifluoromethyl groups enhance its reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrClF3O |
|---|---|
Poids moléculaire |
289.47 g/mol |
Nom IUPAC |
1-bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(10)3-6(7)9/h2-3H,1H3 |
Clé InChI |
XVQISUNVLKDOJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



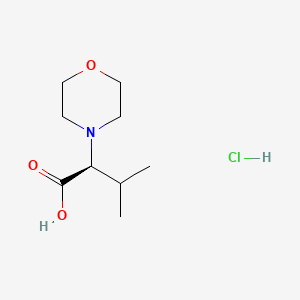

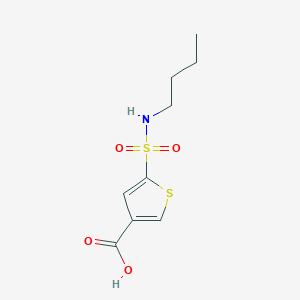

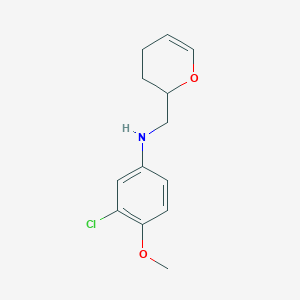
![2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
